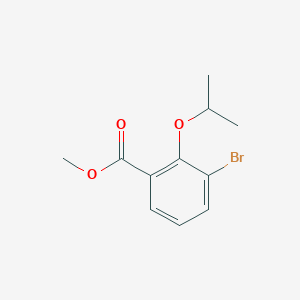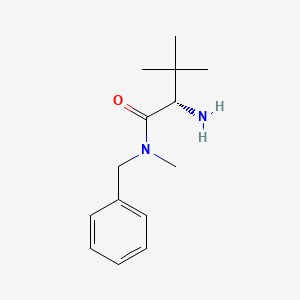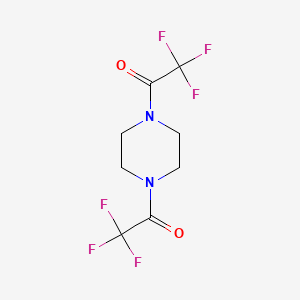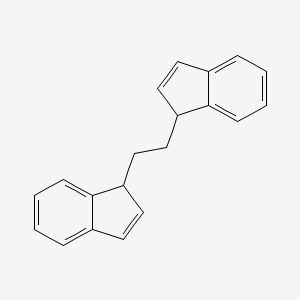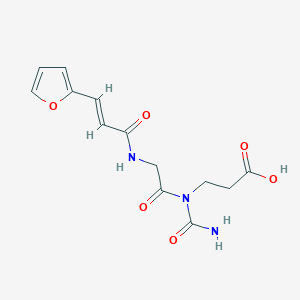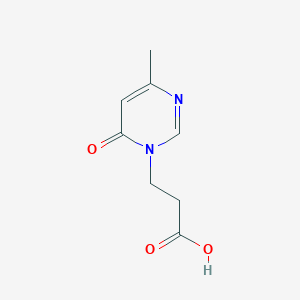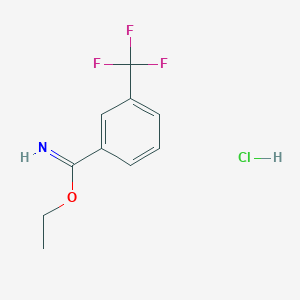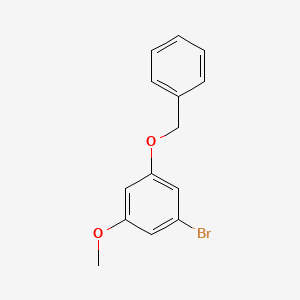
N-(Salicylidene)-4-tert-butylaniline
Descripción general
Descripción
N-(Salicylidene)-4-tert-butylaniline (N-SBA) is a salicylidene aniline derivative that has been used for various scientific applications. It is a versatile compound that can be used for organic synthesis, drug design, and biological assays. N-SBA has a wide range of biological activities, including antineoplastic, anti-inflammatory, and antimicrobial effects. It has been used in a variety of laboratory experiments, including enzyme inhibition assays, cancer cell line studies, and drug design.
Aplicaciones Científicas De Investigación
Photochromic Properties and Molecular Structures
N-(Salicylidene)-4-tert-butylaniline and its derivatives have been studied for their photochromic properties, which are directly related to their molecular structures. X-ray diffraction analysis revealed a correlation between photochromism and the dihedral angle of the benzene rings in these compounds. This relationship dictates whether the crystals exhibit photochromic behavior, influenced also by intra- or intermolecular steric hindrance (Johmoto et al., 2012).
Catalytic and Enantioselective Applications
The compound has been used as a ligand in catalytic processes. For example, it served as an asymmetric ligand in the copper-catalyzed enantioselective cyclopropanation of aromatic olefins, achieving significant conversions and enantioselectivities (Masterson & Glatzhofer, 2000).
Solid-State Behavior and Chromic Properties
Its solid-state behavior, particularly in terms of chromic properties, has been explored. The study of polymorphism in these compounds shows how it affects their photochromic behavior, with some derivatives undergoing temperature-induced phase transitions (Mason et al., 2021).
Nonlinear Optical Properties
The compound and its derivatives exhibit interesting nonlinear optical properties. Research has shown that these compounds can act as molecular switches, with potential applications in the field of materials science. Their ability to undergo structural changes upon exposure to light, affecting their optical properties, has been a subject of significant interest (Sliwa et al., 2005).
Synthesis and Drug Discovery
Although specific to analogs of this compound, research has focused on the synthesis of fragments useful in drug discovery. These compounds have been found to have improved physicochemical properties over 4-tert-butylaniline, which is crucial in the development of pharmaceutical compounds (Thomson et al., 2011).
Propiedades
IUPAC Name |
2-[(4-tert-butylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-12,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDMYVUQEDUQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




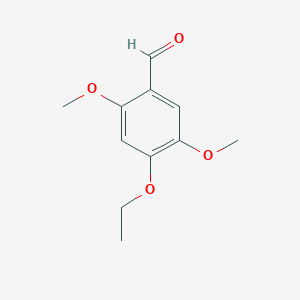
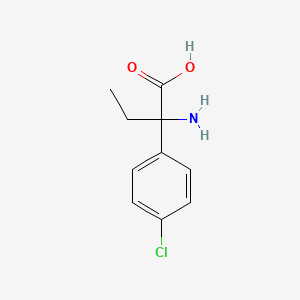

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
